6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine
CAS No.: 2549047-97-2
Cat. No.: VC11816325
Molecular Formula: C18H19F3N8
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549047-97-2 |
|---|---|
| Molecular Formula | C18H19F3N8 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 6-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-9-methylpurine |
| Standard InChI | InChI=1S/C18H19F3N8/c1-27-10-24-14-16(27)22-9-23-17(14)29-6-4-28(5-7-29)13-8-12(18(19,20)21)25-15(26-13)11-2-3-11/h8-11H,2-7H2,1H3 |
| Standard InChI Key | BJHYEDXYXHHBKJ-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C5CC5 |
Introduction
The compound 6-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine represents a complex heterocyclic molecule with potential applications in pharmaceutical and medicinal chemistry. This article provides a detailed breakdown of its chemical structure, properties, synthesis, and potential applications based on available research.
Synthesis Pathways
The synthesis of compounds like this typically involves:
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Stepwise Assembly of Fragments:
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The purine core is functionalized to introduce the piperazine group at position 6.
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The pyrimidinyl moiety is separately synthesized with cyclopropyl and trifluoromethyl substituents.
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Coupling Reactions:
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The piperazinyl group is coupled with the pyrimidinyl derivative under controlled conditions.
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Reactions may involve nucleophilic substitution or palladium-catalyzed cross-coupling.
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Synthetic Challenges:
The presence of fluorinated groups requires careful handling due to their influence on reactivity and solubility.
Biological and Pharmacological Relevance
4.1 Potential Applications
This compound's structure suggests it may be explored for:
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Antiviral Agents:
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Oncology Research:
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Antimalarial Studies:
4.2 Mechanism of Action
The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the piperazine provides flexibility for receptor docking.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C18H19F3N8 |
| Molecular Weight | ~408.39 g/mol |
| Key Functional Groups | Purine, Piperazine, Pyrimidine, Trifluoromethyl |
| Potential Applications | Antiviral, Anticancer, Antimalarial |
| Solubility | Likely enhanced by trifluoromethyl functionality |
| Synthetic Complexity | Moderate to High |
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